molecular formula C15H10O5 B1671435 Genistein CAS No. 446-72-0

Genistein

Cat. No.: B1671435
CAS No.: 446-72-0
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Description

Genistein (C₁₅H₁₀O₅) is a naturally occurring soy isoflavone classified as a phytoestrogen due to its structural similarity to 17β-estradiol, enabling it to bind estrogen receptors (ERα and ERβ) . It is abundant in soy-based foods and exhibits pleiotropic biological activities, including:

  • Neuroprotection: Mitigates oxidative stress and enhances cognitive function in models of neurodegenerative diseases .
  • Anti-inflammatory effects: Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulates oxidative stress pathways .
  • Anticancer activity: Inhibits proliferation and induces apoptosis in colorectal, breast, and hepatocellular carcinoma cells via pathways like caspase-3, p38 MAPK, and Akt phosphorylation .

This compound’s dual agonist/antagonist activity at estrogen receptors underpins its tissue-specific effects, making it a focus of research for hormone-dependent conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, followed by oxidative cyclization . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrially, this compound is often extracted from soybeans. The extraction process involves defatting the soybeans, followed by hydrolysis to release this compound from its glycoside form, genistin . The hydrolysis is usually carried out using acid or enzymatic methods. The resulting this compound is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Genistein undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinones and other oxidation products.

    Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Anticancer Properties

Genistein has been extensively studied for its anticancer effects. Its mechanisms include:

  • Inhibition of Tyrosine Kinases : this compound inhibits several tyrosine kinases, including c-Src and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival .
  • Cell Cycle Arrest : It induces G2/M phase cell cycle arrest, which can prevent the proliferation of cancer cells .
  • Antioxidant Activity : this compound reduces oxidative stress by scavenging free radicals, thereby protecting cells from damage that can lead to cancer .

Case Study: Breast Cancer

A study indicated that increased soy consumption, rich in this compound, correlates with a lower risk of breast cancer development . In vitro experiments demonstrated that this compound effectively inhibited the growth of breast cancer cell lines.

Neuroprotective Effects

This compound exhibits neuroprotective properties that may benefit neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Reduction of Oxidative Stress : this compound mitigates oxidative damage in neuronal cells by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels .
  • Promotion of Autophagy : Research has shown that this compound can enhance autophagy, a process crucial for clearing damaged proteins and organelles in neurons .

Case Study: Neurodegenerative Disease Models

In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anti-Inflammatory Activity

This compound also possesses significant anti-inflammatory properties:

  • Inhibition of NF-κB Pathway : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of pro-inflammatory cytokines .
  • Effect on Immune Cells : this compound has been shown to modulate immune responses by affecting macrophage activity and cytokine production .

Data Table: Summary of Anti-Inflammatory Studies

Study ReferenceCell Type/ModelKey Findings
Hämäläinen et al. (2007)J774 macrophages32% inhibition of STAT-1 activation
Lu et al. (2009)AstrocytesInhibition of NF-κB nuclear translocation
Hsieh et al. (2011)PC12 cellsReduced oxidative damage from D-galactose

Cardiovascular Health

This compound has been linked to cardiovascular benefits:

  • Cholesterol Regulation : It helps lower LDL cholesterol levels and improve endothelial function .
  • Anti-Atherosclerotic Effects : this compound's antioxidant properties contribute to the prevention of atherosclerosis by reducing oxidative stress in vascular tissues .

Mechanism of Action

Genistein is often compared with other isoflavones, such as daidzein and glycitein:

Uniqueness of this compound: this compound’s unique combination of estrogenic, antioxidant, and enzyme inhibitory properties makes it a particularly versatile compound in both research and therapeutic applications. Its ability to modulate multiple signaling pathways and its relatively high potency compared to other isoflavones highlight its significance .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Isoflavones and Phytoestrogens

Daidzein

  • Structural similarity : Shares a core isoflavone structure with genistein but lacks the 5-hydroxyl group .
  • Biological activity :
    • ER binding : Lower affinity for ERα (IC₅₀ = 0.51 µM for this compound vs. >1 µM for daidzein) and ERβ (IC₅₀ = 0.02 µM for this compound vs. 0.3 µM for daidzein) .
    • Lipid metabolism : In rat liver studies, this compound reduced LDL cholesterol by 25% compared to daidzein’s 15% .

Biochanin A

  • Structural difference : Methoxy group at the 4′-position instead of hydroxyl .
  • ER affinity : Binds ERα with IC₅₀ = 1.7 µM vs. This compound’s 0.51 µM, indicating weaker activity .
  • Anticancer effects : Less potent than this compound in inhibiting Akt phosphorylation in colon cancer cells .

8-Prenylnaringenin (8-PN)

  • ER activity : Comparable ERα binding (IC₅₀ = 0.3 µM) to this compound but 10-fold lower ERβ selectivity .
  • Transcriptional activity : Induces progesterone receptor (PR) expression at 100 nM similarly to estradiol, unlike this compound .

Glycosylated Derivatives

  • 7-O-Glucopyranosylthis compound: Bioactivity: Retains anti-inflammatory effects but with reduced ER binding due to sugar moiety .
  • 4′,7-Di-O-glucosides: Novel derivatives showing enhanced solubility and stability for therapeutic applications .

Other Flavonoids

Quercetin

  • Structural difference: A flavonol with a 3-hydroxyl group absent in this compound.
  • Anticancer activity : Inhibits colon cancer proliferation but requires higher doses (IC₅₀ = 50 µM) compared to this compound (IC₅₀ = 20 µM) .
  • Clinical use: Limited to preclinical studies, unlike this compound, which has entered Phase II trials for prostate cancer .

Compounds from Flemingia macrophylla

  • Compounds 6, 7, 8 : Structurally analogous to this compound but with unconfirmed anti-inflammatory efficacy in vivo .

Key Data Tables

Table 1: Estrogen Receptor Binding Affinities

Compound ERα IC₅₀ (µM) ERβ IC₅₀ (µM) Selectivity (ERβ/ERα)
This compound 0.51 0.02 25.5
8-PN 0.30 1.70 0.18
Daidzein >1.00 0.30 <0.30
Biochanin A 1.70 3.50 0.49
Estradiol 0.005 0.004 0.80

Data from in vitro competitive binding assays .

Table 2: Anticancer Activity in Cell Lines

Compound Cell Line IC₅₀ (µM) Mechanism
This compound HCT-116 (Colon) 20 ↑ Bax, ↓ Akt phosphorylation
MA-19 MCF-7 (Breast) 1.0 ERα inhibition
Quercetin HT-29 (Colon) 50 Caspase-3 activation
WBn-Gen Me45 (Melanoma) 71.2 Membrane disruption

Data compiled from multiple studies .

Biological Activity

Genistein is a naturally occurring isoflavone predominantly found in soy products and is recognized for its diverse biological activities. This article delves into the mechanisms through which this compound exerts its effects, particularly in cancer biology, metabolic syndrome, and neuroprotection, supported by various research findings and case studies.

This compound exhibits a wide range of biological activities through multiple mechanisms:

  • Apoptosis Induction : this compound triggers apoptosis in cancer cells by modifying Bcl-2 family proteins and increasing the Bax/Bcl-2 ratio, which leads to mitochondrial-mediated apoptosis. It also activates caspase-dependent pathways and induces autophagy-dependent apoptosis .
  • Cell Cycle Regulation : The compound causes cell cycle arrest by downregulating cyclins and upregulating tumor suppressor genes such as p53 and CDKN1A. This action is associated with the inhibition of signaling pathways like MAPK (ERK1/2) and PI3K/AKT .
  • Anti-inflammatory Effects : this compound has been shown to suppress pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
  • Hormonal Modulation : As a phytoestrogen, this compound interacts with estrogen receptors, influencing hormonal balance and potentially impacting reproductive health .

Cancer Studies

A significant body of research highlights this compound's role in cancer prevention and treatment. For instance:

  • In breast cancer models, this compound inhibited cell proliferation by affecting various signaling pathways and gene expressions linked to apoptosis and cell survival. It was noted that this compound could reduce the invasive capacity of breast cancer cells while promoting apoptosis through oxidative stress mechanisms .
  • A study on prostate cancer demonstrated that this compound inhibited protein-tyrosine kinase activities, crucial for cancer cell proliferation stimulated by insulin-like growth factor I (IGF-I) .

Metabolic Syndrome

This compound's impact on metabolic parameters was evaluated in a randomized controlled trial involving postmenopausal women with metabolic syndrome:

  • The trial reported significant improvements in insulin sensitivity (HOMA-IR decreased from 4.5 to 2.7), reductions in total cholesterol, LDL-C, and triglycerides, alongside an increase in HDL-C levels after one year of this compound supplementation .

Neuroprotection

Research has also explored this compound's potential neuroprotective effects:

  • In models of neurodegenerative diseases, this compound was found to enhance autophagy and reduce oxidative stress markers. This suggests a protective role against neuronal cell death, which may be beneficial in conditions like Alzheimer's disease .

Hormonal Effects in Animal Models

A study involving rats treated with varying doses of this compound showed differential effects on hormonal levels:

  • The Gen 10 group exhibited increased follicle-stimulating hormone (FSH) and estrogen levels but reduced luteinizing hormone (LH), while the Gen 100 group showed an opposite trend. These findings underscore the complexity of this compound's hormonal effects depending on dosage .

Table 1: Effects of this compound on Hormonal Levels in Rats

Treatment GroupFSH (mIU/mL)LH (mIU/mL)Estrogen (pg/mL)
Control5.03.030
Gen 108.52.040
Gen 1004.01.525

Note: Values are indicative based on experimental data from treated groups compared to controls.

Q & A

Basic Research Questions

Q. Q1. What are the primary molecular mechanisms of genistein in cancer research, and how are these pathways experimentally validated?

this compound modulates multiple signaling pathways, including autophagy (via PI3K/AKT/mTOR inhibition) and androgen receptor (AR) signaling in prostate cancer . Experimental validation typically involves:

  • In vitro models : CRPC cell lines (e.g., 22RV1, VCaP) treated with this compound (12.5–100 µM) for 48–72 hours, followed by qPCR/Western blotting to assess AKR1C3, SRD5A2, and AR nuclear translocation .
  • In vivo models : Xenograft mice administered 100 mg/kg/day this compound, with tumor volume measurements and IHC analysis of pathway markers .

Q. Q2. How do researchers standardize experimental models for studying this compound’s estrogenic effects?

Key considerations include:

  • Cell line selection : ER-positive vs. ER-negative cells (e.g., MCF-7 vs. MDA-MB-231) to isolate phytoestrogenic activity .
  • Dosage calibration : Pharmacokinetic studies in rats (e.g., 0.019–10 µM plasma concentrations) to mimic human exposure .
  • Control groups : Use of ethinyl estradiol (EE2) as a comparator in rodent models to distinguish this compound-specific effects .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s lipid-modulating effects be resolved?

Conflicting results (e.g., LDL-C reduction vs. no effect) arise from variability in:

  • Study design : Meta-analyses (e.g., 16 trials pooled) reveal significant LDL-C reduction only in trials with >12-week duration and doses >50 mg/day .
  • Population factors : Genetic polymorphisms in lipid metabolism genes (e.g., APOE) may influence responses .
  • Methodological rigor : Pre-registered protocols and stratified randomization reduce bias in clinical trials .

Q. Q4. What experimental strategies optimize this compound dosage for balancing efficacy and toxicity?

  • Response Surface Methodology (RSM) : Multifactorial Plackett-Burman designs (e.g., 9 variables in 12 trials) optimize parameters like pH, temperature, and enzyme concentration for maximal this compound yield .
  • Pharmacokinetic modeling : Non-compartmental analysis (e.g., WinNonlin software) calculates AUC(0–24 hr) and Cmax to establish dose-response relationships .

Q. Q5. How can researchers design studies to evaluate this compound’s synergistic effects with other compounds?

  • Factorial designs : Test this compound combined with chemotherapeutics (e.g., doxorubicin) in 2x2 matrices to assess additive vs. antagonistic interactions .
  • Mechanistic overlap : Prioritize compounds targeting complementary pathways (e.g., this compound’s anti-angiogenic + paclitaxel’s microtubule inhibition) .

Q. Methodological Guidance

Q. Q6. What bioinformatics tools are critical for analyzing this compound’s multi-target effects?

  • Network pharmacology : STRING or KEGG databases map this compound’s interactions with autophagy-related genes (e.g., BECN1, MAP1LC3A) .
  • Transcriptomic analysis : RNA-seq of this compound-treated cells identifies differentially expressed genes (e.g., 129 proteins in MRSA with >1.2-fold changes) .

Q. Q7. How should researchers address ethical considerations in this compound animal studies?

  • Sample size justification : Use power analysis (e.g., n=8–10/group in xenograft models) to minimize unnecessary animal use .
  • Humane endpoints : Predefine tumor volume limits (e.g., 1,500 mm³) and euthanasia criteria to avoid undue suffering .

Q. Data Interpretation & Validation

Q. Q8. What methods validate this compound’s hypothesized mechanisms in neurodegenerative disease models?

  • CRISPR-Cas9 knockout : Delete putative target genes (e.g., NF-κB) in neuronal cells to confirm this compound’s dependency on specific pathways .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity between this compound and proteins (e.g., β-amyloid) to validate direct interactions .

Q. Q9. How do researchers reconcile in vitro findings with in vivo this compound pharmacokinetics?

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability data (e.g., rat intestinal perfusion) with in vivo absorption profiles to predict bioavailability .
  • Metabolite tracking : LC-MS/MS quantifies this compound glucuronide/sulfate conjugates in plasma to account for first-pass metabolism .

Q. Q10. What strategies mitigate batch-to-batch variability in this compound sourcing for reproducibility?

  • Compound characterization : NMR, HPLC-PDA, and elemental analysis confirm purity (>99%) and identity .
  • Internal standards : Use deuterated this compound (e.g., this compound-d4) for precise LC-MS quantification .

Q. Emerging Research Frontiers

Q. Q11. How can researchers investigate this compound’s long-term epigenetic effects?

  • Longitudinal cohort studies : Track DNA methylation changes (e.g., via Illumina EPIC arrays) in populations with high soy intake over 5–10 years .
  • Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with RNA-seq to link epigenetic modifications to gene expression .

Q. Q12. What experimental frameworks assess this compound’s role in modulating the gut microbiome?

  • 16S rRNA sequencing : Compare fecal microbiota diversity in this compound-treated vs. control rodents .
  • Gnotobiotic models : Colonize germ-free mice with defined microbial consortia to isolate this compound-microbiome interactions .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
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InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H
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InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
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Molecular Formula

C15H10O5
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DSSTOX Substance ID

DTXSID5022308
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Molecular Weight

270.24 g/mol
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Physical Description

Solid
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Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.
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Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether

CAS No.

446-72-0, 690224-00-1
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Melting Point

297-298 °C (slight decomposition), 301.5 °C
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Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
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genistin
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0 (± 1) mol
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reactant
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45 mL
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10 mL
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glycoside
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Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
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reactant
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100 μg
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reactant
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genistin
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reactant
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10 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
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reactant
Reaction Step One
Quantity
99.6 g
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reactant
Reaction Step One
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950 mL
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solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
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reactant
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732 mL
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Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.